

Physical and chemical properties of 4-(Benzylsulfanyl)benzoic acid

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Compound of Interest

Compound Name: 4-(Benzylsulfanyl)benzoic acid

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An In-depth Technical Guide to 4-(Benzylsulfanyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzylsulfanyl)benzoic acid, also known as 4-(benzylthio)benzoic acid, is an organic compound featuring a benzoic acid core functionalized with a benzylsulfanyl group at the para position. This structure, which combines a carboxylic acid moiety with a thioether linkage to a benzyl group, makes it a subject of interest in medicinal chemistry and materials science. The presence of these functional groups imparts specific chemical reactivity, potential for hydrogen bonding and other non-covalent interactions, and a scaffold that has been identified in molecules with notable biological activity.

Notably, the benzylsulfanyl-benzoic acid framework is a recurring motif in the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis. Necroptosis is a form of regulated, inflammatory cell death implicated in a variety of pathological conditions, including neurodegenerative and inflammatory diseases. This guide provides a comprehensive overview of the known physical and chemical properties, spectral characteristics, and synthetic methodologies for **4-(Benzylsulfanyl)benzoic acid**, serving as a technical resource for professionals in research and drug development.

Core Physical and Chemical Properties

While specific experimental data for **4-(Benzylsulfanyl)benzoic acid** is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. The following tables summarize key identifiers and computed physicochemical properties.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	4-(benzylsulfanyl)benzoic acid ^[1]
Synonyms	4-(benzylthio)benzoic acid
CAS Number	22855-95-4 ^[1]
Molecular Formula	C ₁₄ H ₁₂ O ₂ S ^[1]
SMILES	<chem>C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=O)O</chem> ^[1]
InChIKey	BIGZCUUCDAVUIJ-UHFFFAOYSA-N ^[1]

Table 2: Physicochemical Data

Property	Value (Computed/Estimated)	Notes
Molecular Weight	244.31 g/mol [1]	
Monoisotopic Mass	244.05580079 Da[1]	Computed by PubChem.[1]
Melting Point	Not experimentally reported	The related ether, 4-(benzyloxy)benzoic acid, has a melting point of 189-192 °C.[2]
Boiling Point	Not experimentally reported	High boiling point expected due to molecular weight and polar functional groups.
pKa	~4.2	Estimated based on the pKa of benzoic acid (4.20 in water).[3] The electron-donating nature of the thioether may slightly increase the pKa.
XLogP3	3.5[1]	A measure of lipophilicity.[1]
Solubility	Insoluble in water	Expected to be soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate.
Appearance	White to off-white solid	Typical appearance for aromatic carboxylic acids.

Spectroscopic and Analytical Characterization

Detailed experimental spectra for **4-(Benzylsulfanyl)benzoic acid** are not readily available in public databases. However, a thorough analysis based on its chemical structure allows for the prediction of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the two aromatic rings, and the methylene bridge.

- Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of δ 12.0-13.0 ppm.
- Benzoic Acid Ring Protons: These four protons will appear as two doublets due to the para-substitution pattern. The protons ortho to the carboxyl group (adjacent to the C-S bond) would be expected around δ 7.3-7.5 ppm, while the protons ortho to the sulfur atom (adjacent to the C-COOH bond) would be expected further downfield at approximately δ 7.8-8.0 ppm.
- Benzyl Ring Protons: The five protons on the benzyl ring are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm.^[4]
- Methylene Protons (-S-CH₂-): A sharp singlet corresponding to the two methylene protons would be expected around δ 4.1-4.3 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

- Carbonyl Carbon (-C=O): Expected in the range of δ 167-173 ppm.^{[5][6]}
- Aromatic Carbons: Multiple signals are expected between δ 125-145 ppm. The carbon attached to the sulfur (C-S) and the carbon attached to the carboxyl group (C-COOH) will be distinct from the protonated aromatic carbons.
- Methylene Carbon (-S-CH₂-): Expected around δ 38-42 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups.

- O-H Stretch (Carboxylic Acid): A very broad band is characteristic for the hydrogen-bonded O-H stretch of a carboxylic acid, typically appearing in the region of 2500–3300 cm⁻¹.^[7]
- C=O Stretch (Carbonyl): A strong, sharp absorption band for the carbonyl group of an aryl carboxylic acid is expected between 1680–1710 cm⁻¹.^[7]

- C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210–1320 cm^{-1} region.^[7]
- Aromatic C=C Stretches: Medium to weak bands will appear in the 1450–1600 cm^{-1} region.
- Aromatic C-H Bending: Bending vibrations for the para-substituted ring can be observed in the fingerprint region, often around 800-860 cm^{-1} .

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak $[\text{M}]^+$ would be observed at $m/z = 244$. The fragmentation pattern is expected to show characteristic losses.

- Molecular Ion Peak (M^+): $m/z = 244$
- Base Peak: A prominent peak at $m/z = 91$ corresponding to the stable benzyl cation $[\text{C}_7\text{H}_7]^+$, formed by the cleavage of the C-S bond.
- Other Fragments: A fragment corresponding to the loss of the benzyl group $[\text{M}-91]^+$ would appear at $m/z = 153$. Loss of the carboxyl group as COOH (45 Da) or CO_2 (44 Da) could also be observed.

Experimental Protocols

Synthesis of 4-(Benzylsulfanyl)benzoic acid

A robust method for the synthesis of **4-(Benzylsulfanyl)benzoic acid** involves the palladium-catalyzed S-benylation of 4-mercaptobenzoic acid.

Reaction Scheme: 4-Mercaptobenzoic acid + Benzyl alcohol \rightarrow **4-(Benzylsulfanyl)benzoic acid**

Detailed Protocol:

- Materials: 4-mercaptobenzoic acid, benzyl alcohol, Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$), and deionized water.
- Procedure:

- To a sealed reaction tube, add 4-mercaptobenzoic acid (1.0 mmol), benzyl alcohol (5.0 mmol, 5 equiv.), and $\text{Pd}_2(\text{dba})_3$ (0.025 mmol, 2.5 mol%).
- Add deionized water to the mixture (e.g., 3-5 mL).
- Seal the tube and heat the reaction mixture to 120 °C in an oil bath.
- Maintain stirring and heating for 16 hours.
- After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
- Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product is then purified by column chromatography or recrystallization to afford pure **4-(Benzylsulfanyl)benzoic acid**.

This protocol is adapted from a general procedure for the palladium-catalyzed S-benylation of mercaptobenzoic acids.[8]

Purification by Recrystallization

Recrystallization is a standard method for purifying the solid product.

General Protocol:

- **Solvent Selection:** A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for compounds of this type.
- **Procedure:**

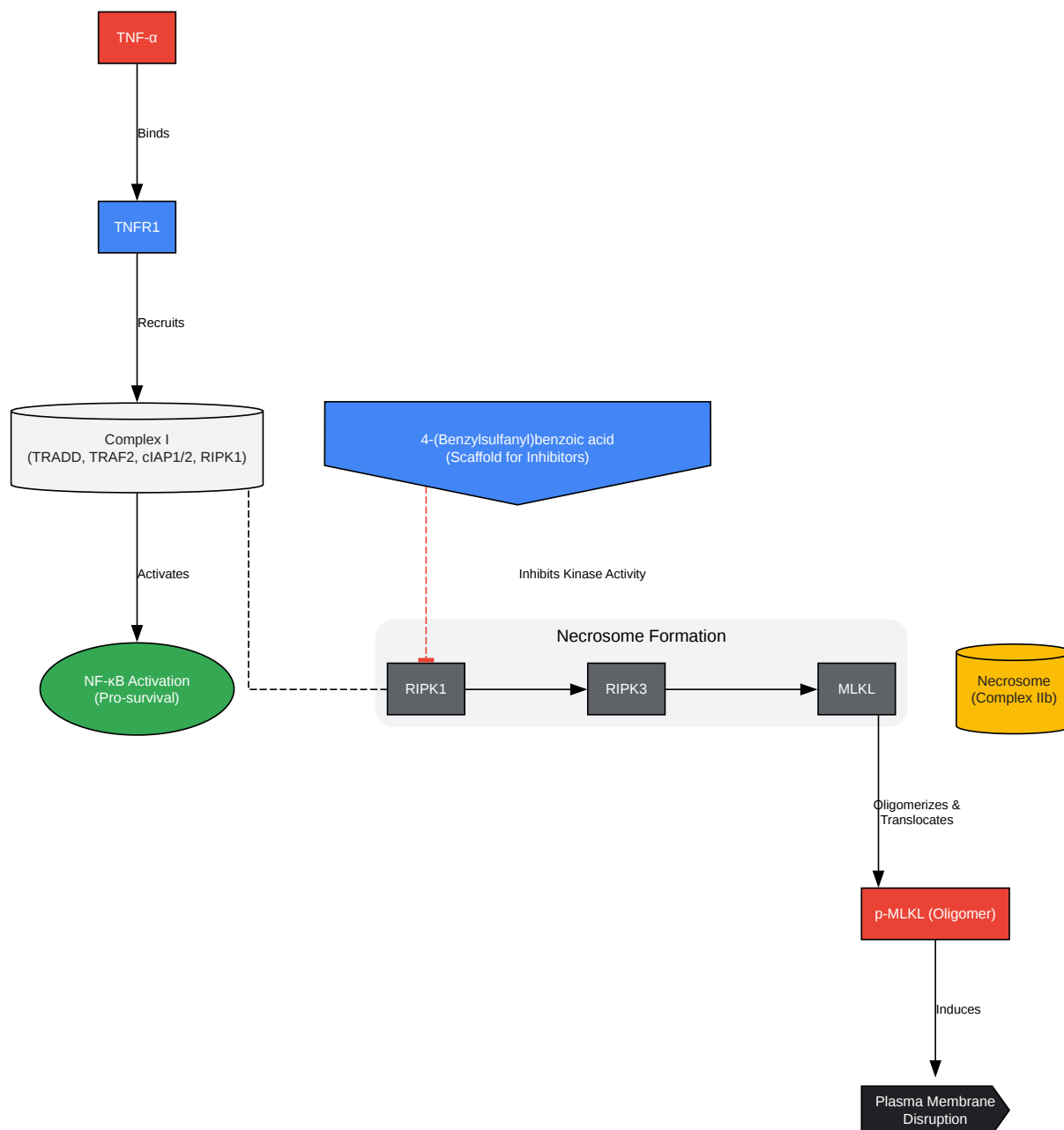
- Dissolve the crude **4-(Benzylsulfanyl)benzoic acid** in a minimum amount of a suitable boiling solvent (e.g., ethanol).
- If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few more minutes.
- Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[\[9\]](#)
- Allow the clear filtrate to cool slowly to room temperature, which promotes the formation of large, pure crystals.
- Further cool the flask in an ice-water bath to maximize crystal formation.[\[10\]](#)
- Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[\[11\]](#)[\[12\]](#)
- Dry the crystals under vacuum to remove any residual solvent.

Biological Context: Role as a RIPK1 Inhibitor Scaffold

The benzylsulfanyl-benzoic acid scaffold has been identified in molecules designed as inhibitors of RIPK1 kinase.[\[2\]](#) RIPK1 is a central node in the signaling pathway of necroptosis, a programmed and inflammatory form of cell death. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for diseases driven by inflammation and cell death.

TNF- α Induced Necroptosis Signaling Pathway

The diagram below illustrates the canonical TNF- α induced necroptosis pathway, highlighting the role of RIPK1. Under normal conditions, TNF- α binding to its receptor (TNFR1) leads to the formation of Complex I, which activates pro-survival signals via NF- κ B. However, under conditions where components of Complex I are deubiquitinated or apoptosis is inhibited (e.g., by caspase inhibitors), RIPK1 can dissociate and form a cytosolic complex known as the necrosome with RIPK3. This leads to the phosphorylation of MLKL, the executioner protein of necroptosis.

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